molecular formula C21H19O5- B12537826 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate CAS No. 652991-91-8

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate

Cat. No.: B12537826
CAS No.: 652991-91-8
M. Wt: 351.4 g/mol
InChI Key: XNAUJRIGIXFCFL-UHFFFAOYSA-M
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Description

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate is a benzoate ester derivative characterized by a 2,2,3,4-tetramethyl-2H-1-benzopyran moiety linked via an oxycarbonyl group to the para position of a benzoate backbone.

Properties

CAS No.

652991-91-8

Molecular Formula

C21H19O5-

Molecular Weight

351.4 g/mol

IUPAC Name

4-(2,2,3,4-tetramethylchromen-7-yl)oxycarbonylbenzoate

InChI

InChI=1S/C21H20O5/c1-12-13(2)21(3,4)26-18-11-16(9-10-17(12)18)25-20(24)15-7-5-14(6-8-15)19(22)23/h5-11H,1-4H3,(H,22,23)/p-1

InChI Key

XNAUJRIGIXFCFL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)C(=O)[O-])(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,4-tetramethyl-2H-1-benzopyran-7-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoate Derivatives

Compound Name Substituent Groups Primary Use Key Structural Features
4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate 2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl oxycarbonyl Not explicitly stated Bulky benzopyran group; high steric hindrance, potential for extended π-system interactions
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (Pyriminobac-methyl) 4,6-Dimethoxy-2-pyrimidinyloxy, methoxyiminoethyl Herbicide (rice field applications) Pyrimidine ring; methoxyimino group enhances selectivity for grassy weeds
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (Diclofop-methyl) 4-(2,4-Dichlorophenoxy)phenoxy, propanoate Herbicide (broadleaf weed control) Dichlorophenoxy group; chiral center influences enantioselective activity
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (Haloxyfop methyl) 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy, phenoxypropanoate Herbicide (post-emergence control) Trifluoromethyl-pyridine moiety; enhanced lipophilicity and membrane penetration
Methyl 2-((4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl))benzoate (Imazamethabenz) 4,5-Dihydro-4-methyl-4-isopropyl-5-oxoimidazol-2-yl Herbicide (imidazolinone class) Imidazolinone ring; inhibits acetolactate synthase (ALS) in plants

Structural and Functional Insights

  • Substituent Complexity: Unlike pyriminobac-methyl or diclofop-methyl, which feature pyrimidine or chlorophenoxy groups, the target compound’s benzopyran substituent introduces significant steric bulk. This may reduce metabolic degradation, enhancing environmental persistence .
  • Mechanistic Implications: While imazamethabenz targets ALS enzymes, the absence of an imidazolinone or sulfonylurea group in the target compound suggests divergent biochemical interactions. Its mechanism may instead involve interference with plant growth regulators or membrane integrity.

Physicochemical Properties (Inferred)

Property 4-{[...]benzoate Pyriminobac-methyl Diclofop-methyl
Molecular Weight (g/mol) ~400–420* 376.3 341.2
LogP (Predicted) ~4.5–5.0* 3.8 4.1
Water Solubility (mg/L) Low (<10*) 20–50 3–5
Thermal Stability High* Moderate High

*Predicted based on structural analogs .

Biological Activity

4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate is a synthetic compound that belongs to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The structure features a benzopyran moiety linked to a benzoate group through an ester bond, which enhances its stability and biological efficacy.

Chemical Structure and Properties

The molecular formula of 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate is C21H19O5. Its structure can be represented as follows:

C21H19O5\text{C}_{21}\text{H}_{19}\text{O}_{5}

This compound is characterized by the presence of a tetramethyl-substituted benzopyran structure, which is significant for its biological activity.

Pharmacological Properties

Research indicates that 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate exhibits several pharmacological properties:

  • Antioxidant Activity : The compound shows significant antioxidant potential, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary data indicate activity against various bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The tetramethyl groups enhance electron donation capacity, allowing the compound to neutralize free radicals.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Gene Expression Modulation : The compound could modulate the expression of genes related to inflammation and oxidative stress response.

Comparative Analysis with Similar Compounds

To better understand the unique features of 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
CoumarinBasic benzopyran structureKnown for anticoagulant properties
7-HydroxycoumarinHydroxylated derivativeExhibits strong fluorescence and antioxidant activity
BenzofuranRelated heterocyclic compoundDisplays different biological activities including antimicrobial effects

The specific substitution pattern in 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate may enhance its pharmacokinetics and pharmacodynamics compared to simpler derivatives.

Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various benzopyran derivatives, 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate demonstrated superior radical scavenging ability compared to traditional antioxidants like ascorbic acid and trolox. The study utilized DPPH and ABTS assays to quantify antioxidant activity.

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. Using an LPS-stimulated macrophage model, researchers found that treatment with 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate significantly reduced the production of TNF-alpha and IL-6. This suggests its potential application in managing inflammatory diseases.

Antimicrobial Studies

A series of antimicrobial assays revealed that 4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics.

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